1H-pyrrolo[3,2-b]pyridine-3-carboxamide
Overview
Description
1H-pyrrolo[3,2-b]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications, particularly in targeting specific biological pathways involved in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of these methods is crucial for producing the compound in quantities sufficient for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[3,2-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter specific functional groups within the molecule, affecting its reactivity and interaction with biological targets.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .
Scientific Research Applications
1H-pyrrolo[3,2-b]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound is used to study various biological pathways and interactions, particularly those involving enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide involves its interaction with specific molecular targets within biological systems. It often acts by inhibiting key enzymes or receptors involved in disease pathways. For instance, it may inhibit kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, and migration .
Molecular Targets and Pathways:
Kinases: Inhibition of kinases involved in cancer cell signaling pathways.
Receptors: Binding to specific receptors to block or activate signaling cascades.
Enzymes: Inhibition of enzymes critical for disease progression.
Comparison with Similar Compounds
1H-pyrrolo[3,2-b]pyridine-3-carboxamide can be compared with other similar heterocyclic compounds:
1H-pyrrolo[2,3-b]pyridine: Another fused pyrrole-pyridine system with different biological activities.
1H-pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry, particularly as kinase inhibitors.
1H-pyrrolo[2,3-c]pyridine: Exhibits unique properties and is used in various chemical and biological studies
Uniqueness: The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted therapeutic applications and advanced research .
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-4-11-6-2-1-3-10-7(5)6/h1-4,11H,(H2,9,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBKVWCLVTYNAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C(=O)N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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